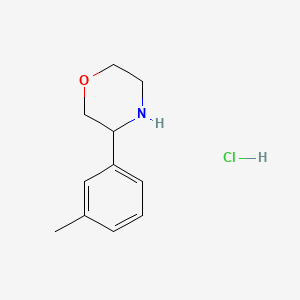

3-(3-Methylphenyl)morpholine hydrochloride

CAS No.:

Cat. No.: VC18060059

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO |

|---|---|

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | 3-(3-methylphenyl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H |

| Standard InChI Key | CPJTWZXBVOQRRA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2COCCN2.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular structure comprises a six-membered morpholine ring (containing one oxygen and one nitrogen atom) fused to a 3-methylphenyl group. The hydrochloride salt enhances solubility in polar solvents, a critical feature for biochemical applications. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | 3-(3-methylphenyl)morpholine; hydrochloride |

| SMILES Notation | CC1=CC(=CC=C1)C2COCCN2.Cl |

| InChI Key | CPJTWZXBVOQRRA-UHFFFAOYSA-N |

The 3-methylphenyl group introduces steric bulk and electron-donating effects, influencing reactivity and intermolecular interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Ring Formation: Condensation of 3-methylbenzylamine with ethylene oxide or diethanolamine under acidic conditions to form the morpholine ring.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A representative protocol from patent literature describes using ethanol or methanol as solvents, with heating (60–80°C) to accelerate ring closure. Yields are moderate (50–70%), necessitating purification via recrystallization or column chromatography.

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance efficiency:

-

Temperature Control: Maintained at 70–90°C to balance reaction rate and byproduct formation.

-

Automation: Automated pH adjustment ensures consistent salt formation, critical for batch reproducibility .

Biological Activities and Mechanisms

Enzymatic Interactions

Morpholine derivatives are known to modulate enzyme activity. For example:

-

Cytochrome P450 Inhibition: The nitrogen atom in the morpholine ring may coordinate with heme iron, potentially inhibiting CYP3A4 isoforms.

-

Receptor Binding: Structural analogs exhibit affinity for serotonin (5-HT₂) and dopamine (D₂) receptors, suggesting possible CNS applications.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for dopamine reuptake inhibitors (e.g., GBR 12909 analogs). Its modular structure allows for functionalization at multiple positions:

-

N-Substitution: Alkylation or acylation to enhance lipophilicity for blood-brain barrier penetration.

-

Phenyl Ring Modification: Introduction of electron-withdrawing groups (e.g., -CF₃) to alter pharmacokinetics.

Material Science Applications

Morpholine derivatives are employed in:

-

Ionic Liquids: As cations paired with bis(trifluoromethanesulfonyl)imide for electrolyte formulations.

-

Polymer Additives: Enhancing thermal stability in polyurethane foams .

Future Research Directions

Target Identification

-

Proteomic Studies: Use affinity chromatography to identify binding partners in human serum or cell lysates.

-

Computational Modeling: Molecular docking simulations to predict interactions with kinase domains (e.g., EGFR, BRAF).

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume